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Compound of Interest

Compound Name: NocII

Cat. No.: B561544 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during the expression and purification of

the NocII protein, also known as Nocturnin (NOCT).

Frequently Asked Questions (FAQs)
Q1: What is NocII (Nocturnin) and what is its function?

A1: NocII, or Nocturnin (NOCT), is a protein involved in the regulation of metabolic pathways

with its expression being controlled by the circadian clock.[1][2][3] It was initially identified as a

deadenylase, an enzyme that removes the poly(A) tail from messenger RNAs (mRNAs),

leading to their degradation or translational silencing.[3][4] More recent studies have

demonstrated that Nocturnin also functions as a phosphatase that converts NADP(H) to

NAD(H).[1][5] This dual functionality places Nocturnin at a critical intersection of post-

transcriptional gene regulation and cellular metabolism.[4]

Q2: What are the different isoforms of Nocturnin I might see on a Western blot?

A2: Human Nocturnin can be expressed as different isoforms due to alternative translation

initiation sites and post-translational processing.[6][7][8] The full-length protein has a predicted

molecular weight of approximately 55 kDa. A shorter isoform, lacking the N-terminal

mitochondrial targeting sequence, has a predicted molecular weight of around 41 kDa.[6][7]

The specific isoform observed may depend on the cell type and the localization of the protein

(mitochondrial or cytoplasmic).[6][7]
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Q3: What is the typical cellular localization of Nocturnin?

A3: Nocturnin contains an N-terminal mitochondrial targeting sequence, and it has been shown

to localize to the mitochondria.[1][6][7] However, a shorter isoform lacking this signal is found in

the cytoplasm.[6][7] The differential localization and processing of Nocturnin appear to be a

mechanism for controlling its function.[6] When expressing recombinant Nocturnin, the choice

of construct (full-length or truncated) will determine its expected localization within the host cell.

Q4: What are the key physicochemical properties of human Nocturnin?

A4: Understanding the theoretical molecular weight and isoelectric point (pI) is crucial for

developing a purification strategy. These values can be calculated using bioinformatics tools

based on the protein's amino acid sequence.

Property Full-Length Human Nocturnin (Isoform 1)

Amino Acids 431

Molecular Weight (kDa) ~48.5

Theoretical pI ~6.8

Note: These are theoretical values and may vary slightly from experimentally determined

values.

Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of

Nocturnin.

Problem 1: Low or No Expression of Recombinant
Nocturnin
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Potential Cause Troubleshooting Steps

Codon Bias

The codon usage of the human NOCT gene

may not be optimal for expression in E. coli.

Synthesize a codon-optimized version of the

gene for the specific expression host.

Protein Toxicity

High-level expression of Nocturnin may be toxic

to E. coli. Reduce the inducer (e.g., IPTG)

concentration and lower the post-induction

temperature to 16-20°C for overnight

expression.

mRNA Instability

The mRNA transcript of Nocturnin may be

unstable in the host. Use an expression vector

with a strong ribosome binding site and ensure

the 5' end of the transcript is stable.

Plasmid Integrity

Verify the integrity of your expression construct

by restriction digest and DNA sequencing to

ensure the NOCT gene is in-frame with any tags

and under the control of the promoter.

Inefficient Induction

Optimize the cell density (OD600) at the time of

induction (typically 0.6-0.8). Test different

induction times (e.g., 4 hours to overnight).

Problem 2: Nocturnin is Expressed in Inclusion Bodies
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Potential Cause Troubleshooting Steps

High Expression Rate

A high rate of protein synthesis can overwhelm

the cellular folding machinery, leading to

aggregation. Lower the induction temperature

(16-20°C) and reduce the inducer concentration.

Sub-optimal Buffer Conditions

The pH and ionic strength of the lysis buffer can

affect protein solubility. Ensure the pH is

buffered around 7.0-8.0 and consider adding

stabilizing osmolytes like glycerol (5-10%).

Lack of Chaperones

E. coli may lack the specific chaperones

required for proper folding of a human protein.

Co-express molecular chaperones (e.g.,

GroEL/GroES, DnaK/DnaJ) to assist in proper

folding.

Disulfide Bond Formation

Although not extensively characterized for

Nocturnin, improper disulfide bond formation in

the oxidizing environment of the E. coli

cytoplasm can lead to misfolding. Express in

strains that have a more reducing cytoplasm

(e.g., Origami strains).

Fusion Tag

The choice and position of a fusion tag can

impact solubility. If using a His-tag, consider

switching to a more soluble fusion partner like

GST (Glutathione S-transferase) or MBP

(Maltose-binding protein).[9]

Problem 3: Low Yield After Purification
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Potential Cause Troubleshooting Steps

Protein Degradation

The expressed Nocturnin may be susceptible to

degradation by host cell proteases. Add a

protease inhibitor cocktail to the lysis buffer and

keep the protein sample on ice or at 4°C

throughout the purification process.

Inaccessible Affinity Tag

The affinity tag (e.g., His-tag) may be buried

within the folded protein structure, preventing it

from binding to the purification resin.[10]

Perform a trial purification under denaturing

conditions (with 6-8 M urea or guanidine-HCl) to

see if the tag becomes accessible. If so, a

refolding step will be necessary after elution.[10]

Sub-optimal Binding/Elution Buffers

The pH or composition of the buffers may not be

optimal for binding to or eluting from the

chromatography resin. For His-tag purification,

ensure the pH of the binding buffer is between

7.0 and 8.0 and that it does not contain high

concentrations of metal chelators (e.g., EDTA).

[10] Optimize the imidazole concentration for

washing and elution.[11]

Protein Precipitation

Nocturnin may precipitate after elution due to

high concentration or removal from a stabilizing

buffer. Elute into fractions containing a

stabilizing agent like glycerol or a low

concentration of a non-ionic detergent. Perform

a buffer exchange into a suitable storage buffer

promptly after purification.
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Loss During Concentration

Protein can be lost due to non-specific binding

to concentrator membranes. Pre-treat the

membrane with a BSA solution to block non-

specific binding sites. Choose a membrane with

an appropriate molecular weight cut-off

(MWCO), typically 3-5 times smaller than the

molecular weight of the protein.

Experimental Protocols
Protocol 1: Expression of GST-tagged Nocturnin in E.
coli
This protocol is adapted from methodologies described for the expression of recombinant

Nocturnin.[12]

Transformation: Transform a codon-optimized pGEX vector containing the human Nocturnin

sequence into a suitable E. coli expression strain (e.g., BL21(DE3)).

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow

at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final

concentration of 0.1-0.5 mM.

Harvest: Continue to incubate the culture at 18°C overnight with shaking. Harvest the cells

by centrifugation at 5,000 x g for 15 minutes at 4°C.

Storage: The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of GST-tagged Nocturnin
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH

8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitor
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cocktail). Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Affinity Chromatography:

Equilibrate a Glutathione-Sepharose column with Lysis Buffer (without Triton X-100).

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 150

mM NaCl, 1 mM DTT).

Elute the GST-Nocturnin protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM DTT, 10 mM reduced glutathione).

Analysis: Analyze the fractions by SDS-PAGE to check for purity and yield.

Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g.,

50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting

column.
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Caption: Experimental workflow for the expression and purification of recombinant Nocturnin.
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Caption: Simplified signaling pathway showing Nocturnin's role in circadian and metabolic

regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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